4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol is an organic compound characterized by the presence of a phenol group substituted with a 4-chloro-phenyl and a 1-methyl-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the use of a strong base and a suitable solvent. For instance, the reaction between 4-chloroacetophenone and phenol in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols or nitrophenols.
Scientific Research Applications
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro-phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
1-[(4-Chloro-phenyl)(phenyl)-methyl]-piperazine: Used in the synthesis of antihistamine drugs.
Uniqueness
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a chloro-phenyl and a methyl-ethyl group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)propan-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKBLCZKBTIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365842 |
Source
|
Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-04-4 |
Source
|
Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.